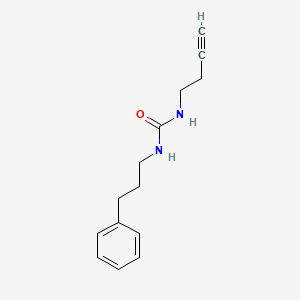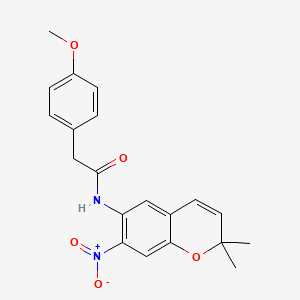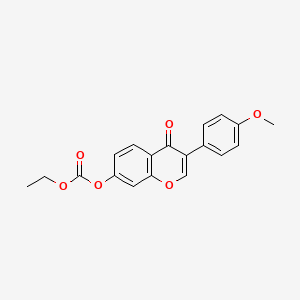![molecular formula C21H17F3N4O B2699956 2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol CAS No. 393823-20-6](/img/structure/B2699956.png)
2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol is a useful research compound. Its molecular formula is C21H17F3N4O and its molecular weight is 398.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Combinatorial Synthesis and Anticancer Evaluation
A study describes the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, including compounds structurally related to the chemical of interest, using a green chemistry approach with water–ethanol as solvents. These compounds were evaluated for their anticancer activity against various human cancer cell lines, showcasing significant potency against the human breast cancer cell line MCF7. This suggests potential applications in developing new anticancer agents (Patravale et al., 2014).
Molecular Diversity through Multicomponent Reactions
Another research effort highlights the molecular diversity achievable through the three-component reaction of α-amino acids with other compounds, leading to the formation of functionalized pyrrolo[3,4-a]pyrrolizines and related structures. This method demonstrates the capability to synthesize a wide variety of heterocyclic compounds, potentially including variations on the specific pyrrolo[2,3-d]pyrimidin-4-yl structure, offering broad applications in drug discovery and development (Chen et al., 2016).
Antiviral Activity of Carbocyclic Analogs
Research on carbocyclic analogs of 7-deazaguanosine, which share a structural motif with the compound , reveals selective inhibitory activities against the multiplication of herpes simplex virus types 1 and 2 (HSV1 and HSV2) in cell culture. This indicates the potential for developing new antiviral drugs based on modifying the core pyrrolo[2,3-d]pyrimidin-4-yl structure (Legraverend et al., 1985).
Hydrogen Bonding and Molecular Conformation Studies
The conformation and intramolecular hydrogen bonding of a dipyrrolic derivative, which could be structurally similar to the target compound, were studied. Understanding such molecular interactions is crucial for designing drugs with specific biological activities, as these characteristics significantly influence molecular recognition processes (Díaz et al., 1995).
Anti-inflammatory and Antimicrobial Agents
A study on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, which are structurally related to the chemical of interest, revealed promising anti-inflammatory and antimicrobial activities. This suggests that modifying the pyrrolo[2,3-d]pyrimidin-4-yl structure could lead to new compounds with potential therapeutic applications in treating inflammation and bacterial infections (Aggarwal et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol is the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) . PERK is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states .
Mode of Action
The compound this compound inhibits PERK activation in cells . This inhibition disrupts the normal response to endoplasmic reticulum stress, which can have significant effects on cell function .
Biochemical Pathways
The inhibition of PERK by this compound affects the integrated stress response pathway . This pathway is involved in the cellular response to a variety of stresses, including endoplasmic reticulum stress . The downstream effects of this inhibition can include changes in protein synthesis and cell survival .
Pharmacokinetics
It is known that the compound is orally available , suggesting that it is well-absorbed and likely undergoes some degree of metabolism before being excreted.
Result of Action
The result of the action of this compound is the inhibition of the growth of a human tumor xenograft in mice . This suggests that the compound has significant effects at the molecular and cellular level, potentially disrupting the growth and survival of cancer cells .
Propiedades
IUPAC Name |
2-[[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c22-21(23,24)15-7-4-8-16(11-15)28-12-17(14-5-2-1-3-6-14)18-19(25-9-10-29)26-13-27-20(18)28/h1-8,11-13,29H,9-10H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFGNGNULQPPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCO)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)



![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2699885.png)
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)

![2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)
![Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2699889.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2699892.png)

![6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2699896.png)